![molecular formula C16H11Cl2N3O B12921806 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one CAS No. 41332-39-2](/img/structure/B12921806.png)
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in various chemical reactions and processes.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic effects have been explored, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It can be used as a precursor for the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-[(2,3-Dichlorophenyl)amino]methyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar dichlorophenyl group but features a thiazolidine-2,4-dione core structure.
N-[(Z)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide: This compound also contains a dichlorophenyl group but has a different core structure and functional groups.
Uniqueness
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
41332-39-2 |
|---|---|
Molecular Formula |
C16H11Cl2N3O |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11Cl2N3O/c1-10-20-15-5-3-2-4-13(15)16(22)21(10)19-9-11-6-7-12(17)8-14(11)18/h2-9H,1H3 |
InChI Key |
ZQUNFFKOKSASBD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



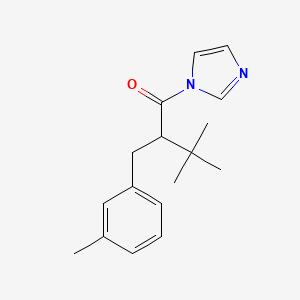
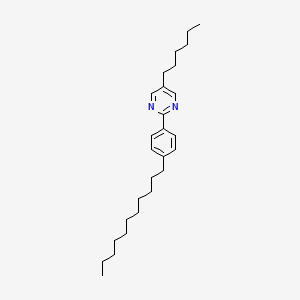
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
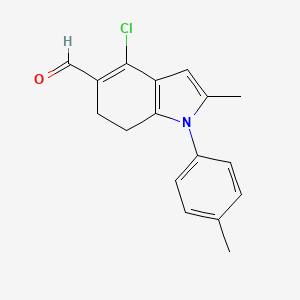
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
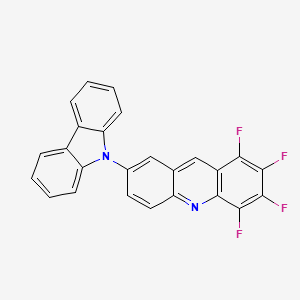
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
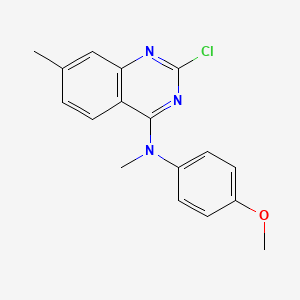
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
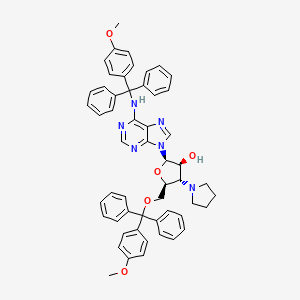
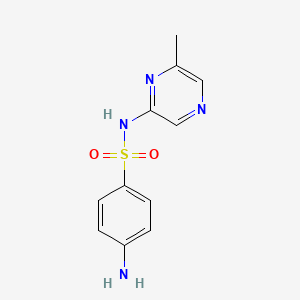
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
